4,4'-Sulfinyldipyridine

Coordination chemistry Crystal engineering Supramolecular chemistry

4,4'-Sulfinyldipyridine (di(4-pyridyl) sulfoxide, CAS 1425187-90-1) is a heteroaromatic sulfoxide with molecular formula C10H8N2OS and a molecular weight of 204.25 g/mol, featuring two 4-pyridyl rings bridged by a sulfinyl (S=O) group. The compound crystallizes as a colorless solid with a predicted boiling point of 417.8±20.0 °C and density of 1.39±0.1 g/cm³.

Molecular Formula C10H8N2OS
Molecular Weight 204.25 g/mol
Cat. No. B12503629
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4'-Sulfinyldipyridine
Molecular FormulaC10H8N2OS
Molecular Weight204.25 g/mol
Structural Identifiers
SMILESC1=CN=CC=C1S(=O)C2=CC=NC=C2
InChIInChI=1S/C10H8N2OS/c13-14(9-1-5-11-6-2-9)10-3-7-12-8-4-10/h1-8H
InChIKeyPKCHJDXOCJKGGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,4'-Sulfinyldipyridine Procurement Guide: Core Physicochemical and Structural Baseline


4,4'-Sulfinyldipyridine (di(4-pyridyl) sulfoxide, CAS 1425187-90-1) is a heteroaromatic sulfoxide with molecular formula C10H8N2OS and a molecular weight of 204.25 g/mol, featuring two 4-pyridyl rings bridged by a sulfinyl (S=O) group . The compound crystallizes as a colorless solid with a predicted boiling point of 417.8±20.0 °C and density of 1.39±0.1 g/cm³ . In the solid state, the two 4-pyridyl rings adopt a near-coplanar zigzag configuration with a dihedral angle of approximately 5.734(3)°, and the S=O bond length is 1.487(3) Å [1]. The compound is synthesized via oxidation of 4,4'-thiodipyridine using hydrogen peroxide in glacial acetic acid [2].

Why 4,4'-Sulfinyldipyridine Cannot Be Replaced by Sulfide, Sulfone, or Disulfide Analogs


The three oxidation states of the sulfur bridge in 4,4'-dipyridyl ligands—sulfide (S), sulfoxide (SO), and sulfone (SO2)—are not interchangeable in coordination chemistry or supramolecular assembly. The sulfinyl oxygen in 4,4'-sulfinyldipyridine serves as a directional hydrogen-bond acceptor and participates in a unique O=S(sulfinyl)···π(pyridyl) supramolecular interaction that is structurally absent in both the sulfide and sulfone analogs [1]. In metal complexes, the sulfoxide bridge imparts intermediate electron-withdrawing character that positions the ligand's reduction potential and the complex's emission energy between the sulfide and sulfone extremes, enabling fine-tuning of photophysical properties that cannot be achieved with either the more electron-rich sulfide or the more electron-deficient sulfone [2]. Generic substitution with any other oxidation state or disulfide variant would fundamentally alter both the primary coordination geometry and the emergent supramolecular architecture.

Quantitative Differentiation Evidence for 4,4'-Sulfinyldipyridine vs. Closest Analogs


Supramolecular Architecture: Sulfinyl O=S···π Interaction Confers Unique Zigzag-Chain Assembly Not Possible with Sulfone

In a direct head-to-head comparison, the sulfinyl ligand di-4-pyridyl sulfoxide (L1, i.e., 4,4'-sulfinyldipyridine) forms a conserved [Ag(L1)]nn+ zigzag-chain motif across five silver(I) complexes with different counteranions. The dominant intermolecular O=S(sulfinyl)···π(pyridyl) interaction, in which the S=O group is embraced by the pyridyl wings of an adjacent ligand, governs supramolecular aggregation in all five structures [1]. When the sulfinyl group is replaced by a sulfonyl (O=S=O) group to yield di-4-pyridyl sulfone (L2), the resulting complex {[Ag(L2)](NO3)}∞ (6) exhibits a markedly different supramolecular architecture, explicitly attributed to the absence of this O=S···π contact [1]. Density functional calculations confirmed a π orbital interaction between the sulfinyl S atom and the intermolecular pyridyl rings that significantly contributes to the O=S···π affinity [1].

Coordination chemistry Crystal engineering Supramolecular chemistry

Photophysical Tuning: Sulfoxide Bridge Positions Emission Energy Between Sulfide and Sulfone in Re(I) Complexes

A systematic study of [Re(CO)3(N–N)Br] complexes bearing sulfur-bridged dipyridyl ligands in three oxidation states (sulfide S, sulfoxide SO, sulfone SO2) revealed that the sulfoxide-bridged complex exhibits emission energy intermediate between the sulfide and sulfone analogs [1]. In dichloromethane solution, complex 1 (sulfide) emits at λem = 521 nm, complex 2 (sulfoxide) at λem = 496 nm, and complex 3 (sulfone) at λem = 615 nm [1]. In the solid state, complex 1 emits at 489 nm, complex 2 at 489 nm, and complex 3 at 553 nm with a photoluminescence quantum yield (Φem) of 0.16, while the sulfoxide complex 2 showed a quantum yield too low to be accurately measured (<0.01) [1]. TD-DFT calculations confirmed the trend in vertical transition energies from the triplet excited state: 2 (sulfoxide, 2.42 eV) > 1 (sulfide, 2.14 eV) > 3 (sulfone, 1.62 eV) [1]. The sulfoxide complex uniquely exhibited a higher triplet energy than the sulfide, attributed to specific orbital interactions of the S=O group.

Luminescent materials Photophysics Rhenium complexes

Electrochemical Redox Tuning: Sulfoxide Bridge Shifts Ligand Reduction Potential by 170–370 mV vs. Sulfide and Sulfone

Cyclic voltammetry of the same [Re(CO)3(N–N)Br] series demonstrated that the sulfoxide bridge provides an intermediate electron-withdrawing effect that systematically shifts the ligand-centered reduction potential [1]. The first reduction (assigned to pyridyl ligand-centered reduction) occurs at increasingly positive potentials as the sulfur oxidation state increases: complex 1 (sulfide): −2.20 V; complex 2 (sulfoxide): −2.03 V; complex 3 (sulfone): −1.66 V (all vs. Fc/Fc+) [1]. The ReI/II metal-centered oxidation also shifts anodically: complex 1: +0.99 V; complex 2: +1.12 V; complex 3: +1.11 V [1]. An additional reduction peak observed only in complexes 2, 3, and 6 is attributed to the reduction of the sulfoxide and sulfone groups themselves, a feature completely absent in the sulfide ligand [1].

Electrochemistry Redox tuning Electron-withdrawing ligands

Coordination Polymer Dimensionality: 4,4'-Sulfinyldipyridine Forms 1D Zigzag Chains with Zn(II) vs. 2D/3D Networks with Sulfide Analogs

Single-crystal X-ray diffraction of the Zn(II) coordination polymer [Zn(4,4'-sulfinyldipyridine)2(H2O)2](ClO4)2·2H2O revealed a 1D polymeric chain structure with the ligand bridging Zn(II) centers in a μ2-κ2N,N' mode [1]. The complex crystallizes in the monoclinic space group C2/c with unit cell parameters a = 20.4949(9) Å, b = 9.9752(3) Å, c = 16.8927(6) Å, β = 124.945(4)°, V = 2830.9(2) ų, Z = 4, with final refinement residuals Rgt(F) = 0.0406 and wRref(F2) = 0.1135 [1]. By contrast, the analogous 4,4'-dipyridyl sulfide (dps) ligand with Zn(II) has been reported to form 3D open-channel networks with distorted octahedral coordination geometry, attributed to the different C–S–C bond angle and conformational flexibility of the sulfide bridge [2]. The sulfinyl ligand's inherent angular geometry imposes a distinct 1D zigzag topology compared to the more linear or adaptable geometries accessible with the sulfide bridge.

Metal-organic frameworks Coordination polymers Zinc complexes

Procurement-Relevant Application Scenarios for 4,4'-Sulfinyldipyridine


Design of Supramolecular Architectures with Predictable O=S···π-Directed Packing

Researchers engineering crystalline supramolecular assemblies where predictable intermolecular interactions govern packing should select 4,4'-sulfinyldipyridine specifically for its ability to form O=S(sulfinyl)···π(pyridyl) contacts. This interaction, validated by DFT calculations and crystallography across five silver(I) complexes, serves as a reliable supramolecular synthon that is structurally impossible with the sulfone analog [1]. The zigzag-chain motif generated by the angled sulfoxide bridge provides geometric predictability for crystal engineering of 1D coordination polymers.

Tunable Luminescent Metal Complexes Requiring Blue-Green Emission (~490–500 nm)

For photophysical applications requiring emission in the blue-green region (~490–500 nm), 4,4'-sulfinyldipyridine fills a spectral gap between sulfide-ligated complexes (~520 nm) and sulfone-ligated complexes (~550–615 nm) as demonstrated in the [Re(CO)3(N–N)Br] series [2]. The sulfoxide ligand's uniquely high triplet energy (2.42 eV vs. 2.14 eV for sulfide and 1.62 eV for sulfone) makes it the preferred choice when higher-energy phosphorescence is desired without resorting to entirely different ligand scaffolds.

Electrochemical Systems Requiring Ligand Reduction Potentials Near −2.0 V vs. Fc/Fc+

In electrocatalytic or electron-transfer systems where the ligand reduction potential must be positioned between −2.20 V and −1.66 V vs. Fc/Fc+, 4,4'-sulfinyldipyridine provides a reduction potential of −2.03 V, precisely at the midpoint of the sulfide-to-sulfone range [2]. This intermediate redox tuning, combined with the additional sulfoxide-centered reduction wave at −2.36 V, offers a distinctive two-wave reductive profile not available with the sulfide ligand, enabling finer control in multi-electron processes.

Radiosynthesis Precursor for 18F-Labeled PET Imaging Agents

4,4'-Sulfinyldipyridine has been demonstrated as a viable precursor for the rapid radiofluorination of pyridine rings to produce 4-[18F]fluoropyridine, a key synthon for positron emission tomography (PET) imaging probes . The sulfoxide serves as an activated leaving group under nucleophilic aromatic substitution conditions with [18F]fluoride, enabling short reaction times (~0.05 h) that are compatible with the 109.8-minute half-life of fluorine-18. This application is not shared by the sulfide or disulfide analogs, which lack the necessary sulfinyl activation for efficient radiofluorination.

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